1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its fused nitrogen-containing ring system, which is structurally related to purines. Pyrazolopyrimidines have garnered significant attention due to their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one is protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They play active roles in signal transduction pathways in humans . Dysfunction of protein kinases can cause many diseases, including cancer .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their function . This inhibition can lead to a decrease in cell proliferation and survival, which is particularly beneficial in the context of cancer treatment .
Biochemical Pathways
The compound affects the phosphorilation process in cellular signal transduction, which regulates many important cellular activities such as cell division, survival, and apoptosis . By inhibiting protein kinases, this compound can disrupt these pathways and their downstream effects .
Pharmacokinetics
It is noted that irreversible kinase inhibitors, which include this compound, often show improved biochemical efficacy and good pharmacokinetic or pharmacodynamics profiles compared to reversible inhibitors .
Result of Action
The molecular and cellular effects of this compound’s action include significant inhibition of cell growth . Some compounds containing the pyrazolo[3,4-d]pyrimidine scaffold have shown good in vitro anti-proliferative activities, being 8–10 times more potent than certain other inhibitors .
Biochemical Analysis
Biochemical Properties
1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of cancer cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, this compound has been shown to interact with other biomolecules such as cyclin A2, enhancing its inhibitory effects on CDK2 .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to the inhibition of cell proliferation . It also promotes apoptosis, or programmed cell death, by activating caspase enzymes and increasing the expression of pro-apoptotic genes . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic pathways, thereby reducing the energy supply required for cancer cell growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis . Additionally, the compound modulates gene expression by inhibiting transcription factors involved in cell proliferation and survival . These molecular interactions highlight the potential of this compound as a therapeutic agent for cancer treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity against CDK2 for extended periods . Prolonged exposure to the compound can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that continuous treatment with this compound can lead to the development of resistance in cancer cells, necessitating the use of combination therapies to enhance its effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity . These findings underscore the importance of optimizing the dosage of this compound to achieve maximum therapeutic benefit with minimal side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can either be excreted from the body or further metabolized to inactive forms . The compound also affects metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby reducing the energy supply for cancer cell growth . Additionally, this compound interacts with cofactors such as NAD+ and FAD, modulating their levels and influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through active transport mechanisms involving specific transporters . Once inside the cell, it can bind to intracellular proteins, facilitating its distribution to different cellular compartments . The localization and accumulation of this compound within tissues are influenced by factors such as tissue perfusion and the presence of binding proteins . These factors determine the bioavailability and therapeutic efficacy of the compound .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . It can also translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . These localization patterns are essential for the compound’s therapeutic effects and highlight its potential as a targeted therapy for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction. This method utilizes ultrasonic waves to enhance the reaction rate and yield. The reaction typically involves the use of methylene-oxy groups and 1,4-disubstituted-1,2,3-triazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,3-Triazole Derivatives: These compounds share structural similarities and exhibit comparable pharmacological properties.
Uniqueness
1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the hydroxyethyl group, which may enhance its biological activity and selectivity compared to other similar compounds.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c12-2-1-11-6-5(3-10-11)7(13)9-4-8-6/h3-4,12H,1-2H2,(H,8,9,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYUXVGUZXUGLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C2=C1C(=O)NC=N2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279184 | |
Record name | 1-(2-hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10279184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32672-82-5 | |
Record name | 1,5-Dihydro-1-(2-hydroxyethyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32672-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC11587 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10279184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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